

Molar mass and molecular weight of potassium bifluoride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Potassium bifluoride*

Cat. No.: *B213214*

[Get Quote](#)

An In-depth Technical Guide to the Molar Mass and Molecular Weight of Potassium Biflouride

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's chemical properties is fundamental. This guide provides a detailed examination of the molar mass and molecular weight of **potassium bifluoride** (KHF_2), a compound utilized in various industrial and laboratory settings, including chemical synthesis and glass etching.[\[1\]](#) [\[2\]](#)

Distinguishing Molar Mass and Molecular Weight

In practice, the terms molar mass and molecular weight are often used interchangeably for most chemical applications. However, a subtle distinction exists:

- Molecular Weight is the mass of a single molecule of a substance, expressed in atomic mass units (amu). It is a dimensionless quantity.
- Molar Mass is the mass of one mole (approximately 6.022×10^{23} particles) of a substance, expressed in grams per mole (g/mol).[\[3\]](#)

Numerically, these two values are equivalent. For the purposes of this guide and for all practical laboratory calculations, we will refer to the molar mass in g/mol .

**Calculation of Molar Mass for Potassium Bifluoride (KHF₂) **

The molar mass of **potassium bifluoride** is calculated by summing the atomic weights of its constituent atoms. The chemical formula for **potassium bifluoride** is KHF₂.^{[4][5]} This indicates that each formula unit contains one atom of potassium (K), one atom of hydrogen (H), and two atoms of fluorine (F).

The calculation is as follows:

$$\text{Molar Mass (KHF}_2\text{)} = (1 \times \text{Atomic Weight of K}) + (1 \times \text{Atomic Weight of H}) + (2 \times \text{Atomic Weight of F})$$

Using the standard atomic weights from the International Union of Pure and Applied Chemistry (IUPAC):

- K: 39.0983 g/mol ^{[3][6]}
- H: 1.008 g/mol (conventional value)^[7]
- F: 18.9984032 g/mol ^{[3][8]}

$$\text{Molar Mass (KHF}_2\text{)} = (39.0983) + (1.008) + (2 \times 18.9984032) = 78.1031 \text{ g/mol } [4]$$

Data Summary: Molar Mass and Composition

The following table provides a comprehensive breakdown of the molar mass and elemental composition of **potassium bifluoride**.

Element	Symbol	Atomic Weight (g/mol)	Atoms per Formula Unit	Total Mass Contribution (g/mol)	Mass Percentage (%)
Potassium	K	39.0983[6][9]	1	39.0983	50.060%[3] [10]
Hydrogen	H	1.008[7]	1	1.008	1.291%[3][10]
Fluorine	F	18.998403[8] [11]	2	37.996806	48.650%[3] [10]
Total	KHF ₂	-	4	78.1031	100.00%

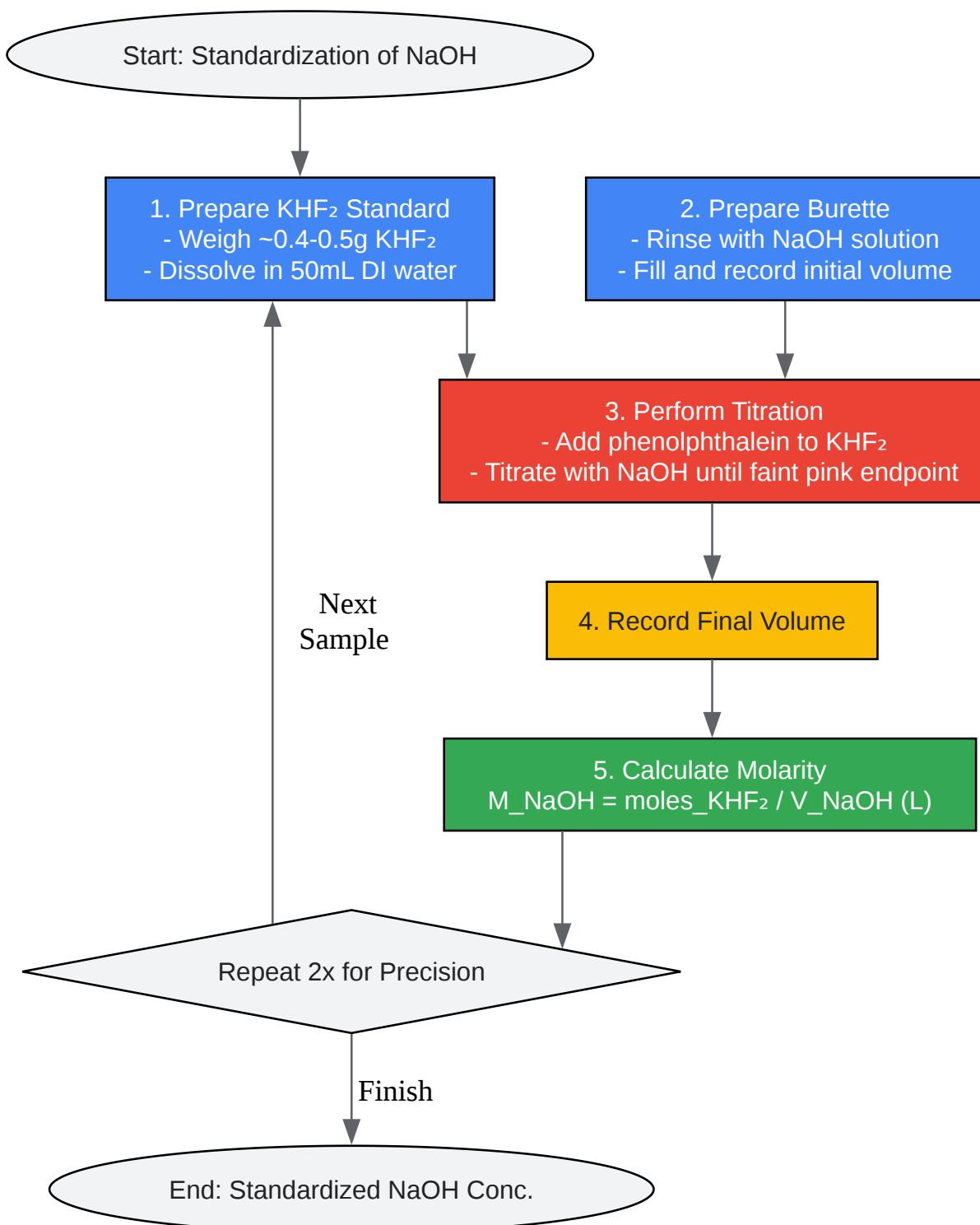
Experimental Protocol: Titrimetric Determination of an Unknown Base Concentration Using Potassium Bifluoride as a Primary Standard

The high purity and stability of **potassium bifluoride** allow it to be used as a primary standard in analytical chemistry. Its acidic nature, due to the bifluoride ion ($[\text{HF}_2]^-$), makes it suitable for standardizing basic solutions like sodium hydroxide (NaOH).^[5] The reaction proceeds as follows:

This protocol details the steps to accurately determine the concentration of an NaOH solution.

Materials:

- **Potassium bifluoride** (KHF₂), analytical grade, dried at 110°C
- Unknown concentration sodium hydroxide (NaOH) solution (approx. 0.1 M)
- Phenolphthalein indicator solution
- Deionized water
- Analytical balance (± 0.0001 g)


- 250 mL Erlenmeyer flasks (x3)
- 50 mL burette
- Volumetric flask
- Weighing boat

Methodology:

- Preparation of Primary Standard:
 - Accurately weigh approximately 0.4-0.5 g of dried **potassium bifluoride** into a clean, dry weighing boat. Record the exact mass.
 - Quantitatively transfer the KHF₂ into a 250 mL Erlenmeyer flask.
 - Add approximately 50 mL of deionized water to the flask and swirl gently to dissolve the solid completely.
- Preparation of the Burette:
 - Rinse a 50 mL burette twice with small portions of the NaOH solution.
 - Fill the burette with the NaOH solution, ensuring no air bubbles are present in the tip.
 - Record the initial volume reading to two decimal places.
- Titration:
 - Add 2-3 drops of phenolphthalein indicator to the KHF₂ solution in the Erlenmeyer flask. The solution should be colorless.
 - Begin titrating the NaOH solution into the flask while continuously swirling the flask to ensure mixing.
 - Continue adding NaOH until the endpoint is reached, indicated by the first appearance of a faint, persistent pink color.

- Record the final burette volume to two decimal places.
- Replicates and Calculation:
 - Repeat the titration procedure for at least two more samples of KHF_2 for precision.
 - Calculate the moles of KHF_2 used in each titration:
 - $\text{Moles KHF}_2 = \text{Mass of KHF}_2 \text{ (g)} / \text{Molar Mass of KHF}_2 \text{ (78.1031 g/mol)}$
 - From the stoichiometry of the balanced equation, the moles of NaOH are equal to the moles of KHF_2 at the equivalence point.
 - Calculate the concentration of the NaOH solution:
 - $\text{Molarity of NaOH (M)} = \text{Moles of NaOH} / \text{Volume of NaOH used (L)}$
 - Average the results from the replicate titrations to obtain the final standardized concentration of the NaOH solution.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for NaOH standardization using KHF₂.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Potassium bifluoride - Wikipedia [en.wikipedia.org]
- 2. Potassium Bifluoride [drugfuture.com]
- 3. Molecular weight of Potassium Bifluoride [convertunits.com]
- 4. Potassium bifluoride | KHF2 | CID 11829350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Potassium bifluoride - Sciencemadness Wiki [sciencemadness.org]
- 6. Atomic Weight of Potassium | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 7. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 8. Atomic Data for Fluorine (F) [physics.nist.gov]
- 9. Atomic Weights and Isotopic Compositions for Potassium [physics.nist.gov]
- 10. translatorscafe.com [translatorscafe.com]
- 11. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- To cite this document: BenchChem. [Molar mass and molecular weight of potassium bifluoride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b213214#molar-mass-and-molecular-weight-of-potassium-bifluoride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com